

# Biological Activity of 2-Amino-4-methoxybenzoic Acid Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-4-methoxybenzoic acid

Cat. No.: B181750

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## Introduction

**2-Amino-4-methoxybenzoic acid**, a substituted anthranilic acid, serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. The presence of the amino, carboxylic acid, and methoxy functional groups on the benzene ring provides multiple points for chemical modification, allowing for the synthesis of diverse libraries of compounds with varied pharmacological profiles. This technical guide provides an in-depth overview of the biological activities of **2-amino-4-methoxybenzoic acid** derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The guide includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support researchers in the fields of drug discovery and development.

## Anticancer Activity

Derivatives of **2-amino-4-methoxybenzoic acid** have demonstrated significant potential as anticancer agents. These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

## Molecular Targets and Signaling Pathways

**Epidermal Growth Factor Receptor (EGFR) Inhibition:** Several derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. Molecular docking studies have revealed that these derivatives can form crucial hydrogen bond interactions with key residues in the EGFR active site, such as Met769.

**Focal Adhesion Kinase (FAK) Inhibition:** FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Inhibition of FAK is a promising strategy for targeting cancer cell invasion and metastasis. Certain **2-amino-4-methoxybenzoic acid** derivatives have been shown to inhibit FAK, leading to reduced cell motility and induction of apoptosis in cancer cells.

**PI3K/Akt/mTOR Pathway Inhibition:** The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some derivatives have been found to down-regulate the activation of this pathway, contributing to their anticancer effects.

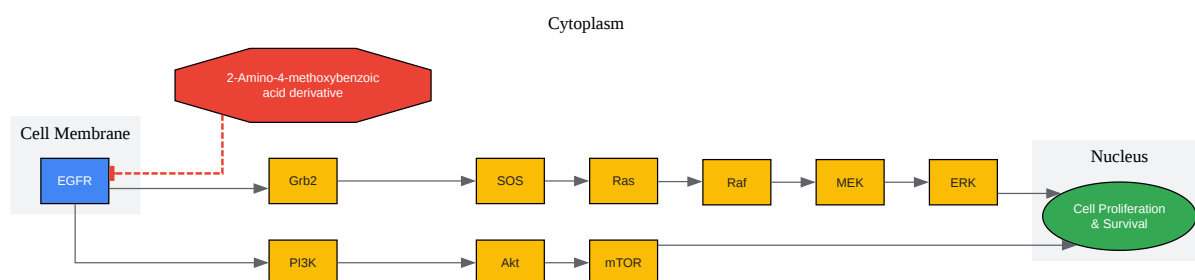
## Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative **2-amino-4-methoxybenzoic acid** derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Class                 | Cancer Cell Line | IC50 (μM)   | Reference |
|-------------|----------------------------------|------------------|-------------|-----------|
| Comp-1      | 4H-benzo[h]chromene derivative   | EGFRWT           | 3.27 ± 0.72 | [1]       |
| Comp-1      | 4H-benzo[h]chromene derivative   | EGFRT790M        | 1.92 ± 0.05 | [1]       |
| Comp-2      | 2,4-diarylaminopyrimidine        | HCT116 (Colon)   | -           | -         |
| Comp-3      | Imidazo[2,1-b][1,2,3]thiadiazole | HeLa (Cervical)  | 0.78        | [4]       |
| Comp-3      | Imidazo[2,1-b][1,2,3]thiadiazole | CEM (Leukemia)   | 0.79        | [4]       |
| Comp-3      | Imidazo[2,1-b][1,2,3]thiadiazole | L1210 (Leukemia) | 1.6         | [4]       |
| Comp-4      | 5-pyridinyl-1,2,4-triazole       | HepG2 (Liver)    | 3.78        | [5]       |
| Comp-4      | 5-pyridinyl-1,2,4-triazole       | Hep3B (Liver)    | 4.83        | [5]       |

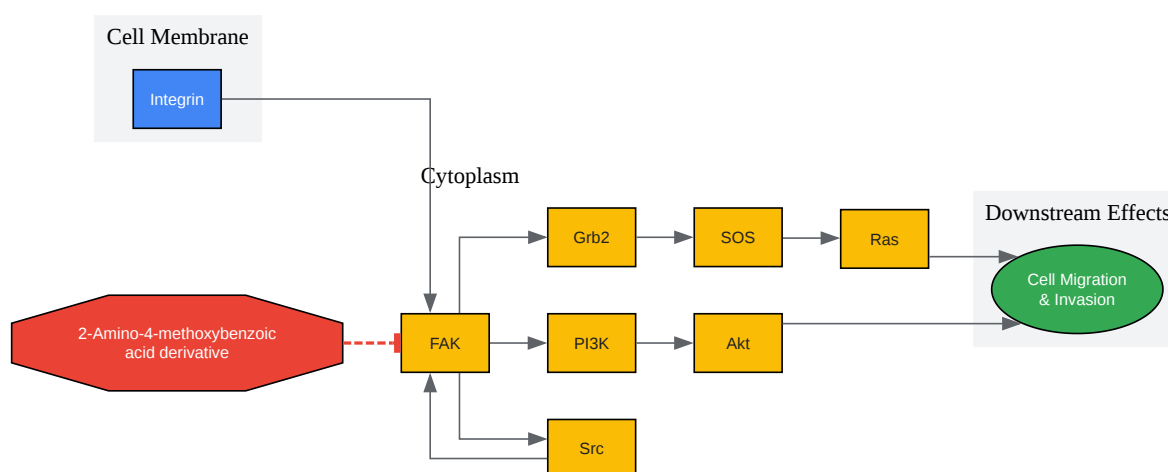
Note: Specific IC50 values for Comp-2 were not provided in the searched literature.

## Signaling Pathway Diagrams



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Caption: EGFR signaling pathway and the inhibitory action of **2-amino-4-methoxybenzoic acid** derivatives.



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Caption: FAK signaling pathway and the inhibitory action of **2-amino-4-methoxybenzoic acid** derivatives.

## Antimicrobial Activity

The structural framework of **2-amino-4-methoxybenzoic acid** is also a promising starting point for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.

## Mechanism of Action

The precise mechanism of antimicrobial action for many of these derivatives is still under investigation. However, it is hypothesized that they may disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.

## Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Class      | Microorganism                    | MIC (µg/mL) | Reference |
|-------------|-----------------------|----------------------------------|-------------|-----------|
| Comp-5      | Pyrazole derivative   | Bacillus subtilis ATCC 6623      | 1           | [6]       |
| Comp-6      | Pyrazole derivative   | Staphylococcus aureus ATCC 33591 | 0.5         | [6]       |
| Comp-7      | Thioureide derivative | Candida albicans                 | 15.6 - 62.5 | [7]       |
| Comp-7      | Thioureide derivative | Pseudomonas aeruginosa           | 31.5 - 250  | [7]       |

## Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid (anthranilic acid) have long been known for their anti-inflammatory properties. The introduction of a methoxy group at the 4-position can modulate this activity. For instance, 2-hydroxy-4-methoxybenzoic acid has been shown to attenuate CCl<sub>4</sub>-induced hepatotoxicity in rats through its anti-inflammatory and antioxidant mechanisms.

## Mechanism of Action

The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation. Some derivatives may also exert their effects by modulating the production of pro-inflammatory cytokines.

## Experimental Protocols

### Synthesis of 2-Amino-4-methoxy-N-arylbenzamide Derivatives

This protocol describes a general method for the synthesis of N-aryl amide derivatives of **2-amino-4-methoxybenzoic acid**.

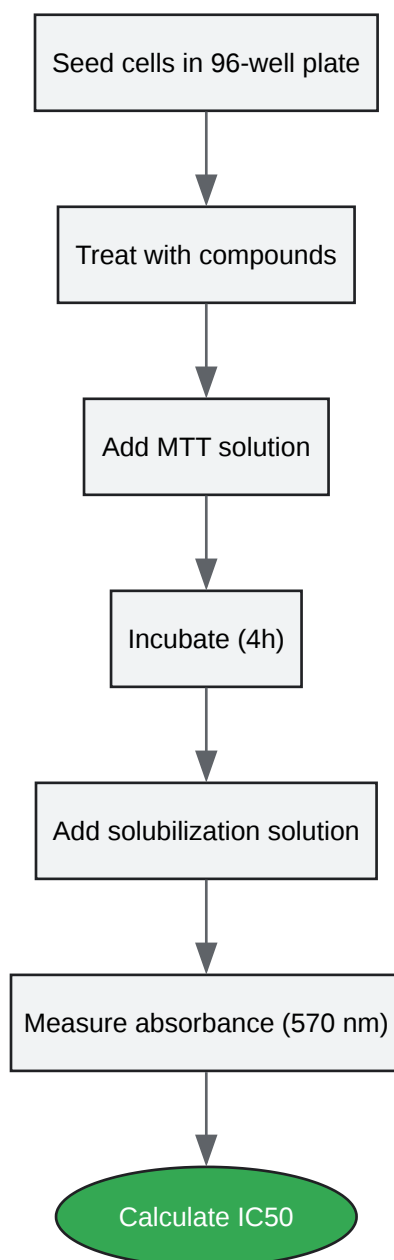
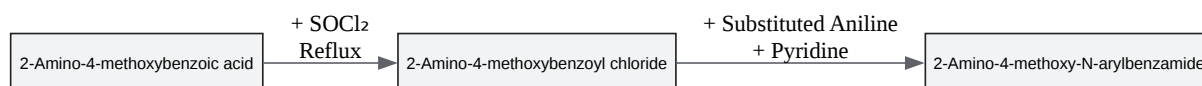
Materials:

- **2-Amino-4-methoxybenzoic acid**
- Thionyl chloride ( $\text{SOCl}_2$ )
- Substituted aniline
- Anhydrous pyridine
- Anhydrous Dichloromethane (DCM)
- Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

- **Acid Chloride Formation:** To a solution of **2-amino-4-methoxybenzoic acid** (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.
- Reflux the mixture for 2-3 hours. Monitor the reaction completion by TLC.
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-amino-4-methoxybenzoyl chloride.
- **Amide Formation:** Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
- Add the substituted aniline (1.0 eq) and anhydrous pyridine (1.2 eq) to the solution.
- Stir the reaction mixture at room temperature overnight.
- Wash the reaction mixture with saturated  $\text{NaHCO}_3$  solution and then with brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate under reduced pressure.

- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 2-amino-4-methoxy-N-arylbenzamide derivative.



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